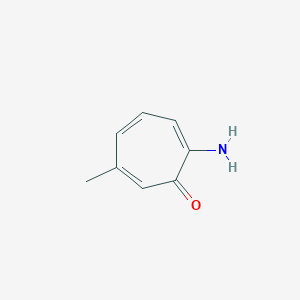
2-Carbomethoxy-3-phenylcyclohexanone
Vue d'ensemble
Description
2-Carbomethoxy-3-phenylcyclohexanone is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a carboxylic acid ester, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbomethoxy-3-phenylcyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with cyclohexanone in the presence of a strong acid catalyst, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carbomethoxy-3-phenylcyclohexanone can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenylcyclohexane-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-phenylcyclohexane-1-carboxylic acid methyl ester.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Carbomethoxy-3-phenylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Carbomethoxy-3-phenylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-6-phenylcyclohexane-1-carboxylic acid: Similar structure but lacks the ester group.
6-Phenylcyclohexane-1-carboxylic acid methyl ester: Similar structure but lacks the ketone group.
2-Oxo-6-phenylcyclohexane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl 2-oxo-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 |
Clé InChI |
FVRLGZDFCMPURR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(CCCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2,4,6-Tetrafluorobenzo[d][1,3]dioxole](/img/structure/B8395883.png)
![Pyrazolo[3,4-d]pyrimidine 13](/img/structure/B8395888.png)

![Benzonitrile, 5-formyl-2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B8395898.png)



